molecular formula C26H28N2O5S B11246347 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246347
M. Wt: 480.6 g/mol
InChI Key: FDMOIAPNTJJHHK-UHFFFAOYSA-N
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Description

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Core: This can be achieved through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Propan-2-yloxy Group: This step involves etherification reactions, where the phenol group is reacted with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and ether groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazine core can also interact with cellular membranes, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONYL CHLORIDE: A simpler sulfonyl compound used in various chemical reactions.

    BENZOXAZINE DERIVATIVES: Compounds with similar core structures but different substituents, used in polymer chemistry and materials science.

Uniqueness

The uniqueness of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROPAN-2-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer a unique set of chemical properties and potential applications. The presence of both sulfonyl and ether groups, along with the benzoxazine core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-(4-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O5S/c1-17(2)32-21-10-8-20(9-11-21)27-26(29)25-16-28(23-14-7-19(4)15-24(23)33-25)34(30,31)22-12-5-18(3)6-13-22/h5-15,17,25H,16H2,1-4H3,(H,27,29)

InChI Key

FDMOIAPNTJJHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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